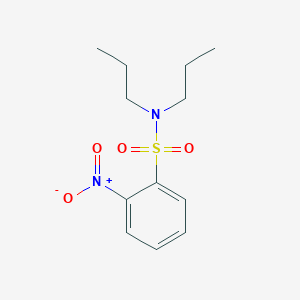
Benzenesulfonamide, 2-nitro-N,N-dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 2-nitro-N,N-dipropyl- is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring The 2-nitro-N,N-dipropyl variant is distinguished by the presence of a nitro group at the second position of the benzene ring and two propyl groups attached to the nitrogen atom of the sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 2-nitro-N,N-dipropyl- typically involves the nitration of benzenesulfonamide followed by the introduction of propyl groups. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the desired position on the benzene ring. Subsequent alkylation with propyl halides in the presence of a base such as sodium hydride or potassium carbonate can introduce the propyl groups to the nitrogen atom of the sulfonamide group .
Industrial Production Methods
Industrial production methods for benzenesulfonamide, 2-nitro-N,N-dipropyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration and alkylation steps but may utilize continuous flow reactors and automated systems to ensure efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 2-nitro-N,N-dipropyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Amino derivatives of benzenesulfonamide.
Reduction: Amine derivatives of benzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonamide, 2-nitro-N,N-dipropyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Explored for its potential anticancer and antimicrobial properties due to its ability to inhibit specific enzymes and pathways involved in disease progression.
Industry: Utilized in the synthesis of dyes, photochemicals, and disinfectants
Mechanism of Action
The mechanism of action of benzenesulfonamide, 2-nitro-N,N-dipropyl- involves its interaction with specific molecular targets. For instance, it can inhibit carbonic anhydrase enzymes by binding to the active site and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, N-butyl-: Similar structure but with a butyl group instead of propyl groups.
Benzenesulfonamide, 4-nitro-: Similar structure but with the nitro group at the fourth position.
Benzenesulfonamide, N-methyl-: Similar structure but with a methyl group instead of propyl groups
Uniqueness
Benzenesulfonamide, 2-nitro-N,N-dipropyl- is unique due to the specific positioning of the nitro group and the presence of two propyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
89840-69-7 |
|---|---|
Molecular Formula |
C12H18N2O4S |
Molecular Weight |
286.35 g/mol |
IUPAC Name |
2-nitro-N,N-dipropylbenzenesulfonamide |
InChI |
InChI=1S/C12H18N2O4S/c1-3-9-13(10-4-2)19(17,18)12-8-6-5-7-11(12)14(15)16/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
ZUCYFTVGEZEWOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















